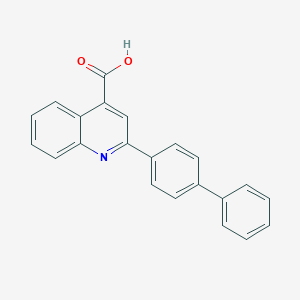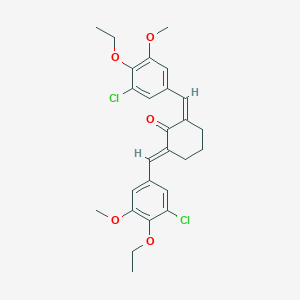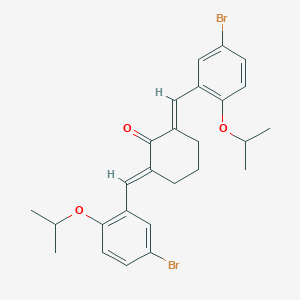
2-Biphenyl-4-yl-quinoline-4-carboxylic acid
Vue d'ensemble
Description
“2-Biphenyl-4-yl-quinoline-4-carboxylic acid” is a chemical compound with the linear formula C22H15NO2 . It has a molecular weight of 325.37 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
“2-Biphenyl-4-yl-quinoline-4-carboxylic acid” is a powder at room temperature . It has a melting point range of 290-295°C .Applications De Recherche Scientifique
Histone Deacetylase Inhibitors
2-Phenylquinoline-4-carboxylic acid derivatives have been discovered as novel histone deacetylase inhibitors . Histone deacetylases (HDACs) are a group of enzymes that remove the acetyl group from ɛ-N-acetyl-lysine amino groups of histone proteins . Inhibition of HDACs has been extensively studied in the development of anticancer drugs . An HDAC3 selective inhibitor with potent in vitro anticancer activity was developed as a lead compound for the treatment of cancer .
Antibacterial Agents
A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activities . Some compounds displayed good antibacterial activity against Staphylococcus aureus . Compounds 5a4 and 5a7 showed the best inhibition with an MIC value of 64 μg/mL against Staphylococcus aureus and with an MIC value of 128 μg/mL against Escherichia coli, respectively .
Dihydroorotate Dehydrogenase Inhibitors
4-Quinolinecarboxylic acid, an analogue of 2-Phenylquinoline-4-carboxylic acid, was used to inhibit dihydroorotate dehydrogenase and the de novo biosynthesis of pyrimidine . Dihydroorotate dehydrogenase is a key enzyme in the de novo biosynthesis of pyrimidines and its inhibition can have therapeutic applications in cancer and autoimmune diseases .
Alkaline Phosphatase Inhibitors
Quinoline-4-carboxylic acid has been investigated as a highly potent scaffold for the development of alkaline phosphatase inhibitors . Alkaline phosphatase is an enzyme that removes phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids . Inhibitors of this enzyme have potential applications in the treatment of various diseases, including cancer and inflammatory disorders .
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation respectively .
Mécanisme D'action
Target of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, and antimicrobial effects .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives are known to induce various molecular and cellular changes, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid . These factors can include pH, temperature, and the presence of other molecules in the environment.
Propriétés
IUPAC Name |
2-(4-phenylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-22(25)19-14-21(23-20-9-5-4-8-18(19)20)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESNJOQCJLQZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366221 | |
| Record name | 2-Biphenyl-4-yl-quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Biphenyl-4-yl-quinoline-4-carboxylic acid | |
CAS RN |
78660-92-1 | |
| Record name | 2-[1,1′-Biphenyl]-4-yl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78660-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Biphenyl-4-yl-quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{2-Ethoxy-4-[(hydroxyimino)methyl]phenoxy}acetamide](/img/structure/B443617.png)



![2-fluoro-N-{3-[(2-fluorobenzoyl)amino]-2,2-dimethylpropyl}benzamide](/img/structure/B443622.png)
![3-chloro-N-{3-[({3-chloro-4-nitrobenzoyl}amino)methyl]benzyl}-4-nitrobenzamide](/img/structure/B443624.png)



![Isopropyl 2-[({4-nitrophenyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443629.png)

![3,4-dichloro-N-(3-{[(3,4-dichlorobenzoyl)amino]methyl}benzyl)benzamide](/img/structure/B443632.png)
